molecular formula C9H7BrN2S B8745802 5-Bromo-2-(2-methyl-1,3-thiazol-4-yl)pyridine

5-Bromo-2-(2-methyl-1,3-thiazol-4-yl)pyridine

Cat. No. B8745802
M. Wt: 255.14 g/mol
InChI Key: NFTAZCZNPRGVOF-UHFFFAOYSA-N
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Patent
US09227971B2

Procedure details

2-bromo-1-(5-bromopyridin-2-yl)ethanone (3.77 g, 13.5 mmol) was dissolved in ethanol (32 mL) and ethanethioamide (1.12 g, 14.8 mmol) was added and the reaction stirred for 18 h at 75° C. The mixture was concentrated; the residual solid was dispersed in ethyl acetate (100 mL), and treated with saturated sodium bicarbonate solution (100 mL) until no further gas evolution was noted. The combined organics were washed with water (50 mL) and brine (50 mL). The aqueous washes were back-extracted with ethyl acetate (100 mL) and the combined organic layers were dried over magnesium sulfate, treated with Darco, filtered through a paper filter, and concentrated to give a yellow solid. The crude product was purified by flash chromatography (90 g silica gel, 1-5% methanol in ethyl acetate). The major product was further purified by flash chromatography (40 g silica gel, 10% ethyl acetate in hexane) to give the title compound (1.94 g) as a colorless crystalline solid.
Quantity
3.77 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([Br:11])=[CH:7][N:6]=1)=O.[C:12](=[S:15])([NH2:14])[CH3:13]>C(O)C>[Br:11][C:8]1[CH:9]=[CH:10][C:5]([C:3]2[N:14]=[C:12]([CH3:13])[S:15][CH:2]=2)=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
3.77 g
Type
reactant
Smiles
BrCC(=O)C1=NC=C(C=C1)Br
Name
Quantity
32 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.12 g
Type
reactant
Smiles
C(C)(N)=S

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
the reaction stirred for 18 h at 75° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
the residual solid was dispersed in ethyl acetate (100 mL)
ADDITION
Type
ADDITION
Details
treated with saturated sodium bicarbonate solution (100 mL) until no further gas evolution
WASH
Type
WASH
Details
The combined organics were washed with water (50 mL) and brine (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous washes were back-extracted with ethyl acetate (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over magnesium sulfate
ADDITION
Type
ADDITION
Details
treated with Darco
FILTRATION
Type
FILTRATION
Details
filtered through a paper
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (90 g silica gel, 1-5% methanol in ethyl acetate)
CUSTOM
Type
CUSTOM
Details
The major product was further purified by flash chromatography (40 g silica gel, 10% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C=CC(=NC1)C=1N=C(SC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.94 g
YIELD: CALCULATEDPERCENTYIELD 56.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.